![molecular formula C13H16BrNO2 B1417280 N-(3-acetylphenyl)-2-bromo-3-methylbutanamide CAS No. 1094533-53-5](/img/structure/B1417280.png)
N-(3-acetylphenyl)-2-bromo-3-methylbutanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “N-(3-acetylphenyl)-2-bromo-3-methylbutanamide” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, etc. Unfortunately, the specific physical and chemical properties for “N-(3-acetylphenyl)-2-bromo-3-methylbutanamide” are not available .Scientific Research Applications
Antifungal and Antibacterial Properties
N-(3-acetylphenyl)-2-bromo-3-methylbutanamide and its derivatives have been explored for their potential antifungal and antibacterial properties. A study synthesized various aryl-substituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, leading to compounds that demonstrated antibacterial and antifungal activities (Baranovskyi et al., 2018). Similarly, a compound related in structure, N-(dibenzylcarbamothioyl)-3-methylbutanamide, was synthesized and exhibited antimicrobial activity (Gumus et al., 2017).
Anticonvulsant and Analgesic Properties
Derivatives of N-(3-acetylphenyl)-2-bromo-3-methylbutanamide have been investigated for their potential in treating conditions like convulsions and pain. One study reported that certain primary amino acid derivatives exhibited pronounced activities in animal anticonvulsant models and also demonstrated properties that could attenuate pain (King et al., 2011). Another related study synthesized a series of novel compounds bearing the N-(3-acetylphenyl)-2-bromo-3-methylbutanamide structure, which showed promising anti-inflammatory and analgesic activities in experimental animals (Mohamed et al., 2009).
Synthesis and Structural Studies
The molecule has also been a subject of interest in the field of organic synthesis and crystallography. Studies have been conducted on the synthesis and crystal structure of related compounds, contributing to the understanding of their physical and chemical properties. For example, a study focused on the synthesis, crystal structure, and biological activity screening of novel N-(α-Bromoacyl)-α-amino esters containing a Valyl moiety (Yancheva et al., 2015). These compounds were assessed for cytotoxicity, anti-inflammatory, and antibacterial activity, providing insights into their pharmacological potential.
Safety And Hazards
properties
IUPAC Name |
N-(3-acetylphenyl)-2-bromo-3-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-8(2)12(14)13(17)15-11-6-4-5-10(7-11)9(3)16/h4-8,12H,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLPUEMSZBMKJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC(=C1)C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-bromo-3-methylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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